Biotin-PEG23-amine

Catalog No.
S521304
CAS No.
604786-74-5
M.F
C58H114N4O25S
M. Wt
1299.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG23-amine

CAS Number

604786-74-5

Product Name

Biotin-PEG23-amine

IUPAC Name

N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C58H114N4O25S

Molecular Weight

1299.61

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1

InChI Key

LQIGDDHILHLQSX-SNKXOJDGSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1

solubility

Soluble in DMSO

Synonyms

Biotin-PEG23-amine

The exact mass of the compound Biotin-PEG23-amine is 1298.7493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotin-PEG23-amine (CAS 604786-74-5) is a highly hydrophilic, discrete polyethylene glycol (dPEG) biotinylation reagent featuring a 23-unit PEG spacer and a terminal primary amine. With an exact molecular weight of 1299.6 g/mol and a formula of C58H114N4O25S, it is primarily procured for site-specific labeling of carboxylic acids, activated esters, or aldehydes on biomacromolecules and nanoparticles . The extended 71-atom spacer is specifically designed to bridge deep binding pockets, while the primary amine enables standard EDC coupling or reductive amination. Its strictly monodisperse nature ensures precise analytical characterization of downstream conjugates, making it a critical raw material for targeted protein degraders (PROTACs), diagnostic assay development, and advanced surface functionalization where precise stoichiometric control is required .

Substituting Biotin-PEG23-amine with traditional non-PEGylated linkers (e.g., Biotin-LC-amine) or shorter PEG analogs (e.g., Biotin-PEG4-amine) frequently leads to suboptimal procurement outcomes. Non-PEGylated biotins exhibit poor aqueous solubility, necessitating organic co-solvents like DMSO or DMF that can denature sensitive proteins and drive conjugate aggregation . While short-chain PEG4 variants resolve solubility issues, their restricted spacer length fails to overcome steric hindrance when the target molecule is bulky, drastically reducing avidin/streptavidin binding efficiency. Furthermore, substituting with polydisperse PEG-amine (e.g., PEG 2000) introduces a heterogeneous mixture of chain lengths, which severely complicates LC-MS characterization and compromises batch-to-batch reproducibility in GMP or clinical-grade assay manufacturing .

Extended 71-Atom Spacer Maximizes Avidin Binding Capacity

The 23-unit PEG chain provides an extended spacer length of 71 atoms, which critically differentiates it from shorter PEG4 analogs. When conjugating large biomacromolecules or functionalizing nanoparticle surfaces, the extended spacer allows the biotin moiety to reach deeply into the avidin binding pocket without steric interference from the carrier molecule . Compared to short-chain baselines, this optimized spacing dramatically improves the capture efficiency and signal-to-noise ratio in surface-based applications.

Evidence DimensionSpacer length and steric accessibility
Target Compound Data71-atom discrete PEG spacer
Comparator Or BaselineBiotin-PEG4-amine (~14-atom spacer)
Quantified Difference>5-fold increase in spacer length
ConditionsBiomacromolecule or nanoparticle surface functionalization

Procurement of the PEG23 variant is essential when labeling bulky proteins or nanoparticles where shorter linkers fail to expose the biotin moiety for avidin capture.

Amphiphilic Profile Eliminates Organic Co-Solvent Requirements

Biotin-PEG23-amine is highly amphiphilic, dissolving equally well in aqueous buffers and organic solvents. Traditional non-PEGylated biotin-amine derivatives require pre-dissolution in DMSO or DMF, which can trigger protein denaturation or aggregation upon introduction to aqueous systems . The extensive hydration sphere provided by the 23-unit PEG chain not only maintains the solubility of the reagent but also actively prevents the aggregation of heavily biotinylated hydrophobic proteins, directly improving the yield of soluble, active bioconjugates .

Evidence DimensionCo-solvent requirement and conjugate solubility
Target Compound Data100% aqueous processability; prevents conjugate aggregation
Comparator Or BaselineBiotin-LC-amine (requires DMSO/DMF pre-dissolution)
Quantified DifferenceComplete elimination of organic co-solvents in aqueous workflows
ConditionsAqueous bioconjugation reactions

Eliminating organic solvents simplifies manufacturing workflows and preserves the functional integrity of sensitive biological targets.

Monodisperse Structure Enables Precise Mass Spectrometry Characterization

Unlike polymeric PEG reagents which contain a Poisson distribution of chain lengths, Biotin-PEG23-amine is a discrete PEG (dPEG) with an exact mass of 1299.6 g/mol . This monodispersity is critical for quality control in pharmaceutical and diagnostic manufacturing. It allows for the precise determination of the degree of labeling (DOL) via mass spectrometry, whereas polydisperse PEGs produce broad, overlapping mass envelopes that obscure the exact conjugation ratio and hinder batch-to-batch validation .

Evidence DimensionMolecular weight distribution and analytical clarity
Target Compound DataSingle discrete mass (1299.6 g/mol)
Comparator Or BaselinePolydisperse Biotin-PEG-amine (e.g., MW 2000)
Quantified DifferenceSingle mass peak vs. broad multi-peak Poisson distribution
ConditionsLC-MS characterization of bioconjugates

Exact mass characterization is a strict regulatory and quality control requirement for clinical diagnostics and therapeutic conjugates like PROTACs.

High-Fidelity Nanoparticle and Surface Functionalization

Due to its 71-atom spacer, Biotin-PEG23-amine is a highly effective choice for functionalizing quantum dots, magnetic beads, or biosensor surfaces. The extended length ensures that the biotin moiety extends beyond the hydration layer or polymer coating of the nanoparticle, enabling rapid and high-capacity binding to streptavidin-coated surfaces without steric hindrance .

Targeted Protein Degrader (PROTAC) Synthesis

In PROTAC development, the discrete PEG23 linker provides a highly flexible, highly soluble bridge. Its exact molecular weight allows for precise LC-MS validation of the synthesized degrader, while the long PEG chain ensures optimal spatial separation between the E3 ligase ligand and the target protein ligand .

Labeling of Hydrophobic or Aggregation-Prone Proteins

For proteins that tend to precipitate upon modification with traditional hydrophobic linkers, the incorporation of the 23-unit PEG chain dramatically enhances the overall aqueous solubility of the conjugate. This enables higher degrees of labeling (DOL) without sacrificing protein recovery or assay signal-to-noise ratios .

Purity

>94% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

1298.7493

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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